N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-12-16(2)29(27-15)22-8-7-21(25-26-22)28-9-3-4-17(14-28)23(30)24-18-5-6-19-20(13-18)32-11-10-31-19/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYHLTUTTWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, starting from 2,3-dihydro-1,4-benzodioxin derivatives. The key steps include:
- Formation of the benzodioxin core : Utilizing 2,3-dihydro-1,4-benzodioxin as a starting material.
- Pyridazine and pyrazole incorporation : The introduction of the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin moiety through coupling reactions.
- Final carboxamide formation : The reaction with piperidine derivatives to yield the target compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds with similar structures. For instance, a series of pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the incorporation of the pyrazole moiety may enhance antimicrobial efficacy .
Antidiabetic Potential
Research has shown that derivatives of benzodioxin exhibit potential antidiabetic effects through inhibition of α-glucosidase enzymes. This mechanism can help in managing postprandial blood glucose levels, making it a candidate for diabetes treatment .
Anti-inflammatory Effects
Compounds containing pyrazole rings are known for their anti-inflammatory properties. In vitro studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., α-glucosidase) to exert its effects.
- Receptor Modulation : It may also target various receptors involved in inflammation and microbial defense.
Case Studies
A notable study involved testing a series of pyrazole derivatives against various bacterial strains. Compounds were evaluated using disc diffusion methods and showed promising results in inhibiting growth at concentrations as low as 50 µg/mL against selected strains .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of this compound with analogs requires structural, thermodynamic, and bioactivity data. However, the provided evidence focuses on crystallographic software rather than specific compound data. Below is a generalized framework for such comparisons, based on methodologies inferred from the evidence:
Table 1: Hypothetical Structural Comparison
Key Observations (Hypothetical):
Electron-Deficient Pyridazine : The pyridazine ring substituted with a dimethylpyrazole group (as in the target compound) could enhance π-stacking interactions relative to unsubstituted pyridazines in Analog 1.
Validation Metrics : While SHELXL and WinGX are widely used for refinement, structure validation tools (e.g., PLATON ) ensure geometric accuracy, a critical factor in comparing bioactivity across analogs.
Research Findings and Challenges
For example:
- SHELX programs are pivotal for small-molecule refinement, enabling precise bond-length and angle calculations .
- ORTEP-3 facilitates visualization of thermal ellipsoids, aiding in the assessment of molecular rigidity .
- Structure validation (e.g., via PLATON) ensures reliability in comparative studies .
Without experimental data, hypothetical comparisons remain speculative. Future work would require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
